Pyrrolidin-3-yl azepane-1-carboxylate
Description
Properties
CAS No. |
1522524-69-1 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
pyrrolidin-3-yl azepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c14-11(15-10-5-6-12-9-10)13-7-3-1-2-4-8-13/h10,12H,1-9H2 |
InChI Key |
QLPFRPZYWYWTNR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)OC2CCNC2 |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2CCNC2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Pyrrolidin-3-yl azepane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for the development of novel compounds with diverse functionalities. For example, it can be utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals .
Synthetic Methods
The synthesis typically involves multi-step reactions, including:
- Formation of the Azepane Ring: Cyclization reactions from suitable precursors.
- Esterification: The carboxylic acid group is esterified with alcohols under acidic conditions.
These methods enable the production of derivatives that can exhibit varied biological activities.
Biological Research
Potential Therapeutic Applications
Research indicates that this compound may interact with biological macromolecules, making it a candidate for drug development. Studies have shown its potential in:
- Antimicrobial Activity: The compound has been evaluated for its effectiveness against various pathogens.
- Anti-inflammatory Properties: Its derivatives are being investigated for their ability to modulate inflammatory pathways .
Case Study: Inhibition of GSK-3β
A study focused on derivatives of this compound demonstrated significant inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target in neurodegenerative diseases. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring could enhance biological activity, which is crucial for therapeutic applications .
Material Science
Development of New Materials
this compound is also explored for its potential in creating new materials. Its unique chemical properties allow it to be used as a precursor in the synthesis of polymers and other advanced materials. These materials can have applications ranging from drug delivery systems to electronic devices .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The azepane-carboxylate moiety in this compound introduces a larger, more rigid framework compared to the cyclopropyl-amine analog. This may enhance binding affinity to BACE-1 by accommodating the enzyme’s active site .
Safety Considerations : While 1-cyclopropylpyrrolidin-3-amine requires stringent safety protocols (e.g., eye rinsing, medical consultation), the ester linkage in this compound may mitigate reactivity risks, though empirical data are needed for validation.
Preparation Methods
Protection of (S)-Pyrrolidin-3-ol
One reported method involves the protection of (S)-pyrrolidin-3-ol by reaction with benzyl chloroformate in the presence of triethylamine in dichloromethane at low temperature (5–20 °C) for 48 hours, yielding benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate with a 92% yield. The reaction mixture is worked up by aqueous sodium bicarbonate extraction and purified by silica gel chromatography to afford a clear oil product.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Protection | (S)-pyrrolidin-3-ol, benzyl chloroformate, triethylamine, DCM, 5–20 °C, 48 h | 92% | Low temperature control critical for selectivity |
Reduction and Purification
(S)-3-Hydroxypyrrolidine can be prepared from (S)-3-hydroxy-2-pyrrolidinone by reduction with sodium borohydride in diglyme with sulfuric acid, followed by neutralization and distillation under reduced pressure to obtain pure (S)-3-hydroxypyrrolidine.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reduction | (S)-3-hydroxy-2-pyrrolidinone, NaBH4, diglyme, H2SO4, 80 °C, 12 h | Not specified | Followed by neutralization and distillation |
Preparation of Azepane Derivatives
Azepane (7-membered nitrogen heterocycle) derivatives functionalized at the 1-position are prepared via enzymatic or chemical methods.
Enzymatic Hydroxylation and Amination
A recent study demonstrated a one-pot photoenzymatic synthesis route for N-Boc-4-amino/hydroxy-azepane with up to 80–90% conversion and >99% enantiomeric excess. This method involves photochemical oxyfunctionalization combined with enzymatic transamination or carbonyl reduction under mild conditions, providing high stereoselectivity and operational simplicity.
| Step | Reagents & Conditions | Conversion | Enantiomeric Excess | Notes |
|---|---|---|---|---|
| Photoenzymatic synthesis | Photochemical oxyfunctionalization + enzymatic transamination/reduction, 30 °C, 20 h | Up to 90% | >99% | Mild, one-pot, high stereoselectivity |
Coupling to Form Pyrrolidin-3-yl Azepane-1-carboxylate
The formation of the carboxylate linkage between the pyrrolidin-3-yl and azepane moieties can be achieved via carbamate formation or esterification.
Carbamate Formation via Chloroformate Esters
The reaction of pyrrolidin-3-ol derivatives with chloroformate esters (e.g., benzyl chloroformate) in the presence of bases such as triethylamine allows for carbamate linkage formation. This method requires careful temperature control to avoid side reactions and achieve high yields.
Coupling via Potassium or Cesium Carbonate Mediated Nucleophilic Substitution
Substituted pyrrolidin-3-ols have been coupled with activated aromatic esters or halides in the presence of potassium or cesium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures (70–130 °C) to afford the corresponding carbamate or amide derivatives with yields ranging from 72% to 88%.
| Example | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling with t-butyl 4-fluorobenzoate | (S)-pyrrolidin-3-ol, potassium carbonate, DMSO, 130 °C, 4 h | 88% | Used as intermediate for further synthesis |
| Coupling with 3-bromo-5-fluorobenzotrifluoride | (S)-pyrrolidin-3-ol, cesium carbonate, DMSO, microwave, 120 °C, 30 min | Not specified | Microwave irradiation accelerates reaction |
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Yield/Conversion | Key Notes |
|---|---|---|---|---|
| 1 | (S)-Pyrrolidin-3-ol | Benzyl chloroformate, triethylamine, DCM, 5–20 °C, 48 h | 92% | Carbamate protection |
| 2 | (S)-3-hydroxy-2-pyrrolidinone | NaBH4, diglyme, H2SO4, 80 °C, 12 h | Not specified | Reduction to (S)-3-hydroxypyrrolidine |
| 3 | Azepane | Photochemical oxyfunctionalization + enzymatic transamination/reduction, 30 °C, 20 h | Up to 90% | Enantioselective synthesis of azepane derivatives |
| 4 | Pyrrolidin-3-ol derivative + activated ester/halide | Potassium or cesium carbonate, DMSO or THF, 70–130 °C, 0.5–12 h | 72–88% | Coupling to form carbamate linkage |
Research Findings and Considerations
- The protection of pyrrolidin-3-ol using benzyl chloroformate is a well-established method yielding high purity intermediates suitable for further coupling.
- Enzymatic and photochemical methods provide mild, stereoselective routes to azepane derivatives, expanding the scope of accessible functionalized azepanes with high enantiomeric excess.
- Coupling reactions using potassium or cesium carbonate bases in polar aprotic solvents under heating or microwave irradiation are efficient for forming carbamate linkages between pyrrolidin-3-ol and azepane derivatives.
- Reaction conditions such as temperature control, choice of base, and solvent significantly impact yields and selectivity.
- The combination of chemical and enzymatic methods offers a versatile toolkit for the synthesis of this compound and related compounds.
Q & A
Basic: What are the standard synthetic routes for Pyrrolidin-3-yl azepane-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via multicomponent coupling reactions or catalytic carboxylation. For example:
- Iridium-catalyzed reactions with CO₂ and amines can yield azepane-1-carboxylate derivatives under mild conditions (e.g., 60–80°C, 12–24 hours). Optimization involves adjusting catalyst loading (1–5 mol%) and CO₂ pressure (1–3 atm) to enhance yield .
- Copper-catalyzed C–H activation of aryl carboxamides with CO₂ and amines is another route. Key parameters include solvent selection (DMF or THF), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:substrate) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
